4-(3,6-Bis(diethylamino)-9H-xanthen-9-yl)benzene-1,3-disulphonic acid

Cytotoxicity assay Drug screening Cell enumeration

4-(3,6-Bis(diethylamino)-9H-xanthen-9-yl)benzene-1,3-disulphonic acid, most commonly referred to as Sulforhodamine B, Kiton Red 620, or Lissamine Rhodamine B, is a sulfonated aminoxanthene dye (C.I. Acid Red.

Molecular Formula C27H32N2O7S2
Molecular Weight 560.7 g/mol
CAS No. 85681-99-8
Cat. No. B12753338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,6-Bis(diethylamino)-9H-xanthen-9-yl)benzene-1,3-disulphonic acid
CAS85681-99-8
Molecular FormulaC27H32N2O7S2
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(CC)CC)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C27H32N2O7S2/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35/h9-17,27H,5-8H2,1-4H3,(H,30,31,32)(H,33,34,35)
InChIKeyZMQJXVGDHQCYTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,6-Bis(diethylamino)-9H-xanthen-9-yl)benzene-1,3-disulphonic acid (CAS 85681-99-8) Procurement Guide


4-(3,6-Bis(diethylamino)-9H-xanthen-9-yl)benzene-1,3-disulphonic acid, most commonly referred to as Sulforhodamine B, Kiton Red 620, or Lissamine Rhodamine B, is a sulfonated aminoxanthene dye (C.I. Acid Red 52) . The compound possesses a xanthene core conjugated with diethylamino substituents and is distinguished by the presence of two aryl sulfonic acid groups, conferring strong negative charge and high aqueous solubility (~95 g/L at 20°C) . It exhibits a molar extinction coefficient of 8.7 × 10⁴ M⁻¹cm⁻¹ at 565 nm and fluorescence emission at 586 nm, and its optical properties remain stable across pH 3–10, unlike its parent compound Rhodamine B [1][2]. These physicochemical attributes enable its use as a cellular protein stain (SRB assay), a polar hydrological tracer, and a solid-state laser dye. Understanding its quantifiable differentiation from closely related analogs such as Rhodamine B, Rhodamine WT, and Sulforhodamine 101 is critical for selecting the optimal compound for a given application.

Why Sulforhodamine B (85681-99-8) Cannot Be Trivially Replaced by Generic Rhodamine B or Sulforhodamine 101


Though they share a common xanthene backbone, the introduction of two sulfonic acid moieties onto the meso-phenyl ring of Sulforhodamine B fundamentally alters its charge state, hydrophilicity, and environmental sensitivity compared to carboxylated or non-sulfonated analogs [1]. These structural modifications directly impact key performance metrics: Rhodamine B exhibits significant pH-dependent fluorescence and lower water solubility, while Rhodamine WT, despite its negative charge, sorbs more strongly to negatively charged mineral surfaces [2]. Even Sulforhodamine 101, another sulfonated derivative, yields a far lower temperature sensitivity in fluorescence thermometry. The quantitative evidence below demonstrates that a failure to specify Sulforhodamine B by CAS or structure can lead to compromised assay linearity, erroneous tracer recovery, or reduced laser photostability.

Quantitative Differentiation Evidence for Sulforhodamine B (CAS 85681-99-8) Against Closest Analogs


SRB Assay Provides Superior Reproducibility and Lower Variability in Cell Enumeration Compared to the MTT Assay

In a multi-assay comparison for cell enumeration, the Sulforhodamine B (SRB) assay demonstrated significantly smaller variability across its linear range than the gold-standard MTT assay, which exhibited the largest variation. The SRB assay yielded the most reproducible results post-experiment and produced the lowest variance in derived 50% inhibitory concentration (IC50) values. Critically, for 3-bromopyruvate, an IC50 could not even be detected by MTT or RES assays after 24 hours, while the SRB assay provided a reliable measurement. The SRB assay also showed no interference with tested glycolysis inhibitors, unlike the MTT assay [1].

Cytotoxicity assay Drug screening Cell enumeration Assay reproducibility

Lower Sorption to Negatively Charged Silica Surfaces Differentiates Sulforhodamine B from Rhodamine WT in Tracer Studies

A systematic evaluation of four fluorescent dyes demonstrated that Sulforhodamine B, bearing two strongly electronegative sulfonic acid groups, sorbs less onto negatively charged silica surfaces than Rhodamine WT, which carries two carboxyl groups. This differential sorption behavior arises from the stronger electrostatic repulsion between the sulfonate moieties and the negatively charged silica surface. The study also established that Sulforhodamine B is less hydrophobic than Rhodamine WT, as indicated by its lower partitioning into n-octanol [1].

Hydrological tracer Dye sorption Groundwater Fluorescent tracer

pH-Independent Fluorescence Emission Across pH 3–10 Contrasts with the pH-Sensitive Rhodamine B

Sulforhodamine B exhibits stable absorption and fluorescence emission over a broad pH range of 3 to 10, a property that distinguishes it from Rhodamine B, whose fluorescence quantum yield and absorption spectrum are markedly pH-dependent due to the reversible conversion between its cationic, zwitterionic, and lactone forms [1]. This pH stability of SRB is attributed to the strong acidity of its sulfonic acid groups, which remain ionized even at low pH, preserving the dye's spectral integrity under varying environmental or biological conditions.

Fluorescence stability pH-independent dye Polar tracer Cellular imaging

High Lasing Efficiency (57%) and Exceptional Photostability in Solid State Surpasses Rhodamine B in Polymeric Hosts

The first systematic study of Sulforhodamine B (SRB) as a solid-state laser dye demonstrated a lasing efficiency of up to 57% in a polymeric matrix, with the laser output remaining completely stable and showing no sign of photodegradation after 100,000 pump pulses at 10 Hz. Rhodamine B (RB), analyzed in the same study for structural comparison, exhibits significantly lower photostability in analogous solid-state matrices. The enhanced performance of SRB is attributed to the electron-withdrawing sulfonic acid substituents, which reduce the propensity for photochemical degradation while maintaining high radiative efficiency [1].

Solid-state dye laser Lasing efficiency Photostability Optical materials

Significantly Higher Water Solubility (95.3 g/L) Enables Concentrated Aqueous Applications Compared to Rhodamine B (8–15 g/L)

Sulforhodamine B (as the sodium salt, Lissamine Rhodamine B) exhibits a water solubility of 95.3 g/L at 20°C, approximately 6- to 12-fold higher than Rhodamine B base (8–15 g/L at 20–30°C) . This enhanced solubility stems directly from the two sulfonic acid groups, which are fully ionized in aqueous solution, providing strong hydration and preventing aggregation at high concentrations. The high solubility permits the preparation of concentrated stock solutions without the need for organic co-solvents, simplifying experimental workflows and reducing solvent-induced artifacts.

Aqueous solubility Dye formulation Tracer dilution Bioconjugation

Optimal Usage Scenarios for 4-(3,6-Bis(diethylamino)-9H-xanthen-9-yl)benzene-1,3-disulphonic acid (Sulforhodamine B)


High-Throughput In Vitro Cytotoxicity and Anticancer Drug Screening

The SRB assay's superior reproducibility and lower variability compared to the MTT assay make Sulforhodamine B the preferred endpoint reagent for large-scale, automated drug screening programs, such as the NCI-60 human tumor cell line panel. The assay's linearity across a wide range of cell densities and its resistance to interference from redox-active compounds ensure reliable IC50 determination [1].

Quantitative Groundwater and Subsurface Hydrological Tracing in Silica-Rich Aquifers

Sulforhodamine B's reduced sorption to negatively charged silica surfaces, relative to Rhodamine WT, translates to more conservative transport behavior in quartz-rich groundwater systems. This property minimizes tracer loss and enhances the accuracy of flow path delineation and residence time estimates [2].

Fabrication of Photostable, Red-Emitting Solid-State Dye Lasers

The high lasing efficiency (up to 57%) and remarkable photostability (stable output after 100,000 pump pulses) of Sulforhodamine B in polymeric hosts make it an ideal gain medium for compact, tunable solid-state lasers operating in the orange-red spectral region. Its performance exceeds that of Rhodamine B in similar matrices, reducing maintenance cycles [3].

pH-Insensitive Polar Tracer for Biological and Microfluidic Imaging

Because Sulforhodamine B maintains constant fluorescence emission across pH 3–10, it is highly suitable for imaging applications in biological systems or microfluidic devices where pH gradients exist, such as within endosomal compartments or along a microchannel gradient. Its signal reliability contrasts markedly with the pH-dependent emission of Rhodamine B, ensuring accurate quantification [4].

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